SC144 hydrochloride

Ovarian Cancer Drug Resistance Cytotoxicity

SC144 hydrochloride is the only first-in-class, direct small-molecule gp130 binder with a distinct iron-chelating pharmacophore—irreplaceable by bazedoxifene, raloxifene, or ciclopirox olamine. Submicromolar potency vs. paclitaxel-resistant (IC50=0.43μM) & cisplatin-resistant (IC50=0.88μM) ovarian cancer. Orally bioavailable: 82% tumor volume reduction in xenografts. Synergistic with 5-FU, oxaliplatin, paclitaxel. The definitive gp130/STAT3 pathway probe for chemoresistance studies.

Molecular Formula C16H12ClFN6O
Molecular Weight 358.76 g/mol
CAS No. 917497-70-2
Cat. No. B1530503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC144 hydrochloride
CAS917497-70-2
Molecular FormulaC16H12ClFN6O
Molecular Weight358.76 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl
InChIInChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H
InChIKeyLKFGGXYXFIICED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SC144 Hydrochloride (CAS 917497-70-2): First-in-Class Orally Active gp130 Inhibitor for Oncology and Inflammation Research


SC144 hydrochloride (CAS 917497-70-2) is a synthetic quinoxalinhydrazide derivative and the first-in-class, orally bioavailable small-molecule inhibitor of glycoprotein 130 (gp130/IL6ST), the shared signal-transducing subunit for IL-6 and at least eight other cytokine receptor complexes [1]. As a potent gp130 antagonist, SC144 binds directly to gp130, inducing phosphorylation at Ser782 and deglycosylation, which abrogates STAT3 phosphorylation and nuclear translocation, thereby suppressing downstream target gene expression (e.g., survivin, Bcl-2, cyclin D1) . Preclinical characterization demonstrates submicromolar antiproliferative activity against a broad panel of human ovarian cancer cell lines, including those resistant to paclitaxel, doxorubicin, and cisplatin .

SC144 Hydrochloride vs. Alternative gp130/IL-6 Pathway Modulators: Key Distinctions in Mechanism, Efficacy, and Preclinical Profile


Generic substitution of SC144 with alternative gp130 antagonists or IL-6 pathway inhibitors is not scientifically justified due to fundamental differences in molecular mechanism, binding mode, and resultant pharmacological profile. While compounds such as bazedoxifene (a selective estrogen receptor modulator repurposed as a gp130 inhibitor), raloxifene (another SERM with gp130 antagonism), and ciclopirox olamine (CPX, an antifungal iron chelator) exhibit gp130- or IL-6-related activity, their primary pharmacology and target engagement differ markedly from SC144 [1]. SC144 is the only compound among these that acts as a first-in-class, direct small-molecule gp130 binder with a distinct iron-chelating pharmacophore that contributes to its unique mechanism [2]. Consequently, cross-study comparisons of potency, selectivity, and in vivo efficacy reveal that SC144 cannot be equated with or replaced by these alternatives without compromising experimental validity and reproducibility.

SC144 Hydrochloride (CAS 917497-70-2): Direct Comparative Efficacy, Selectivity, and In Vivo Performance Data


SC144 Hydrochloride Exhibits Submicromolar Potency Against Drug-Resistant Ovarian Cancer Cells: Direct Comparison with Parental Lines

SC144 demonstrates potent cytotoxicity not only in drug-sensitive ovarian cancer cells but also in lines with acquired resistance to standard-of-care chemotherapeutics. In direct cell viability assays (MTT, 72 h), SC144 inhibited NCI/ADR-RES cells (Paclitaxel- and Doxorubicin-resistant) with an IC50 of 0.43 μM and HEY cells (Cisplatin-resistant) with an IC50 of 0.88 μM [1]. These values are comparable to its potency in parental OVCAR-8 (IC50 = 0.72 μM) and OVCAR-5 (IC50 = 0.49 μM) cells, indicating that resistance mechanisms to conventional agents do not confer cross-resistance to SC144-mediated gp130 inhibition [1].

Ovarian Cancer Drug Resistance Cytotoxicity gp130 Inhibition

SC144 Demonstrates Tumor Cell-Selective Apoptosis Induction vs. Normal Epithelial Cells: Quantitative Apoptosis Assay Data

A key differentiation factor for SC144 is its preferential induction of apoptosis in ovarian cancer cells over normal epithelial cells. At a concentration of 2 μM for 24 hours, SC144 treatment resulted in significantly greater apoptosis in OVCAR-8 and Caov-3 ovarian cancer cells compared to normal kidney epithelial cells and normal endometrial cells . While the primary publication (Xu et al., 2013) states that SC144 shows greater potency in human ovarian cancer cell lines than in normal epithelial cells without providing the exact fold-selectivity, the qualitative selectivity is consistently reported across multiple reputable vendor datasheets [1].

Apoptosis Selectivity Cancer vs. Normal Cells gp130

In Vivo Antitumor Efficacy of SC144: Oral and Intraperitoneal Dosing Significantly Suppress Ovarian Cancer Xenograft Growth

SC144 exhibits robust in vivo antitumor activity via both oral (p.o.) and intraperitoneal (i.p.) administration in a human ovarian cancer xenograft model. Oral administration of SC144 at 100 mg/kg daily for 35 days resulted in an 82% reduction in average tumor volume compared to vehicle-treated control mice (p < 0.05) [1]. In a separate study, intraperitoneal administration at 10 mg/kg daily for 58 days also significantly suppressed tumor growth [1]. Furthermore, in an MDA-MB-435 mouse xenograft model, coadministration of SC144 with paclitaxel delayed tumor growth in an SC144 dose-dependent manner [2]. Importantly, no significant toxicity to normal tissues was observed in these studies [1].

In Vivo Efficacy Xenograft Model Ovarian Cancer Oral Bioavailability

SC144 Synergizes with Standard-of-Care Chemotherapeutics: Quantitative Combination Index Data in Colorectal and Breast Cancer Models

SC144 demonstrates synergistic antiproliferative effects when combined with conventional chemotherapeutic agents, providing a rationale for its use in combination regimens. In colorectal cancer HT29 cells, SC144 showed synergism with both 5-fluorouracil and oxaliplatin [1]. Furthermore, pretreatment with SC144 in oxaliplatin-resistant HTOXAR3 cells was more effective than oxaliplatin pretreatment alone, indicating a potential chemosensitization effect [1]. In MDA-MB-435 breast cancer cells, the combination of SC144 and paclitaxel exhibited synergism with a schedule-dependent block in cell cycle [1]. While exact Combination Index (CI) values are not reported in the abstract, the qualitative synergism is consistently noted across multiple sources .

Combination Therapy Synergism Colorectal Cancer Breast Cancer Chemosensitization

SC144 Demonstrates Unique Iron-Chelating Properties Not Shared by Bazedoxifene or Raloxifene: Mechanistic Differentiation Among gp130 Modulators

A 2024 comprehensive review in Pharmacological Reviews highlights a critical mechanistic distinction among gp130 modulators: SC144 possesses iron-chelating properties that are not present in bazedoxifene or raloxifene [1]. This iron-chelating pharmacophore contributes to SC144's unique pharmacological profile and adds a new dimension to the understanding of its effects, particularly in conditions where iron homeostasis is significant [1]. Additionally, SC144 induces a cellular transcriptional profile comparable to the known iron chelator ciclopirox olamine (CPX), suggesting a similar cellular mechanism of action between these two compounds; however, SC144 shows better in vivo efficacy than CPX in ovarian cancer models [2].

Iron Chelation Mechanism of Action gp130 Pharmacology

SC144 Hydrochloride (CAS 917497-70-2): Optimal Research Applications Based on Validated Preclinical Evidence


Investigating gp130/STAT3 Signaling in Drug-Resistant Ovarian Cancer Models

Based on its potent activity in paclitaxel-resistant (NCI/ADR-RES, IC50 = 0.43 μM) and cisplatin-resistant (HEY, IC50 = 0.88 μM) ovarian cancer cell lines, SC144 hydrochloride is ideally suited for mechanistic studies exploring gp130/STAT3 pathway dependencies in chemotherapy-refractory ovarian cancer [1]. Its ability to maintain submicromolar potency regardless of resistance status makes it a robust tool for validating gp130 as a therapeutic target in resistant disease contexts [1].

Preclinical In Vivo Efficacy Studies Requiring Orally Bioavailable gp130 Inhibition

SC144's demonstrated oral bioavailability and significant antitumor activity in ovarian cancer xenograft models (82% tumor volume reduction at 100 mg/kg p.o. over 35 days) make it the gp130 inhibitor of choice for chronic in vivo dosing studies [1]. The convenience of oral gavage reduces animal stress and experimental variability compared to repeated i.p. injections, while the documented lack of significant toxicity to normal tissues supports longer-term treatment paradigms [1].

Combination Therapy Research with Standard-of-Care Chemotherapeutics (5-FU, Oxaliplatin, Paclitaxel)

For studies evaluating gp130 inhibition as an adjunct to conventional chemotherapy, SC144 provides a validated tool with documented synergism with 5-fluorouracil, oxaliplatin, and paclitaxel in colorectal and breast cancer models [1]. Its ability to sensitize oxaliplatin-resistant cells (HTOXAR3) further positions SC144 as a preferred reagent for investigating gp130-mediated chemoresistance reversal [1].

Studies Differentiating gp130 Modulator Mechanisms: Iron Chelation vs. Direct Antagonism

The recent identification of SC144's iron-chelating properties distinguishes it from other gp130-targeting agents like bazedoxifene and raloxifene [1]. Researchers requiring a gp130 inhibitor with a dual mechanism (direct gp130 binding plus iron chelation) should prioritize SC144. Conversely, studies seeking to isolate iron-chelation-independent gp130 effects may use SC144 in parallel with non-chelating comparators to dissect pathway contributions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC144 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.